![molecular formula C28H30N2O3 B12445586 N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylpropanamide](/img/structure/B12445586.png)
N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydroquinoline core, and a phenylpropanamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylpropanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the tetrahydroquinoline core reacts with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Phenylpropanamide Moiety: This step involves the reaction of the intermediate compound with a phenylpropanoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted amide derivatives.
Aplicaciones Científicas De Investigación
N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- **N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylacetamide
- **N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylbutanamide
Uniqueness
N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylpropanamide is unique due to its specific combination of functional groups and its potential bioactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C28H30N2O3 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
N-[1-(3-methoxybenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-2-methyl-N-phenylpropanamide |
InChI |
InChI=1S/C28H30N2O3/c1-19(2)27(31)30(22-12-6-5-7-13-22)26-17-20(3)29(25-16-9-8-15-24(25)26)28(32)21-11-10-14-23(18-21)33-4/h5-16,18-20,26H,17H2,1-4H3 |
Clave InChI |
URKSXFTZAQULDY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)OC)N(C4=CC=CC=C4)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B12445507.png)

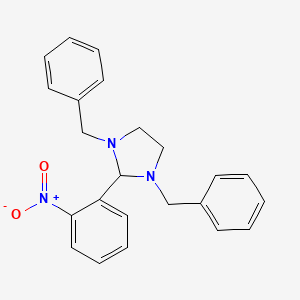
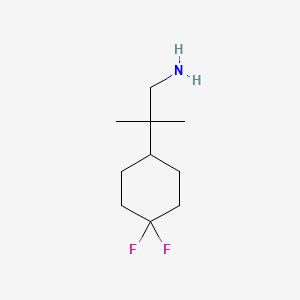
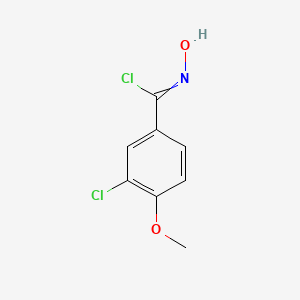
![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445550.png)
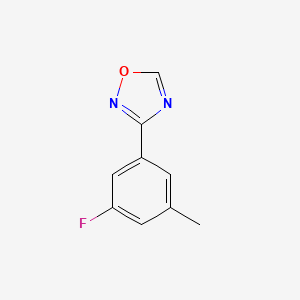
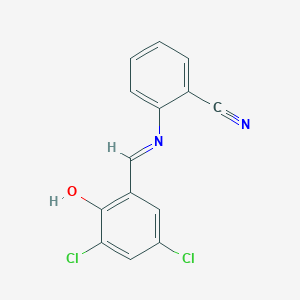
![2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12445567.png)
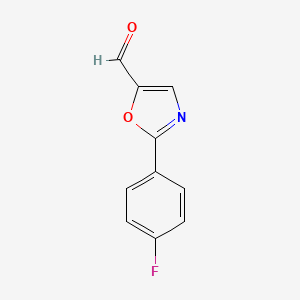
![1-[1-(3-Ethyl-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12445578.png)
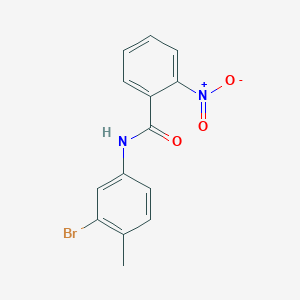
![3,3-dimethyl-8-(piperidin-1-yl)-6-thioxo-3,4,6,7-tetrahydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B12445597.png)
![(1-Benzylpiperidin-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12445603.png)
